(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-12-18(21-15(2)20-14)24-17-10-11-22(13-17)19(23)9-8-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVKUBWITRVHNJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one is a heteroaromatic compound that has garnered attention for its potential biological activities, particularly as a dopamine D1 receptor ligand. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine ring substituted with a 2,6-dimethylpyrimidine moiety, which is believed to enhance its biological activity.
1. Dopamine D1 Receptor Activity
Research indicates that this compound acts as a selective ligand for dopamine D1 receptors. Dopamine receptors are critical in various neurological processes, and their modulation can influence conditions such as schizophrenia and Parkinson's disease. The compound's affinity for the D1 receptor suggests its potential utility in treating dopaminergic dysfunctions .
2. Anticonvulsant Activity
Similar compounds have shown anticonvulsant properties in various animal models. For instance, derivatives of cinnamamide have demonstrated effectiveness in seizure models, suggesting that the structural components present in this compound may also confer similar protective effects against seizures .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and potentially GABAergic pathways. This dual action could explain its anticonvulsant and neuroprotective properties.
Table 1: Summary of Biological Activities
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic concentrations. In vitro studies have shown no significant mutagenic effects in standard assays .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural components. Research indicates that derivatives of pyrrolidinyl and pyrimidinyl compounds often possess significant biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, studies on pyrrolidine derivatives indicate their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the pyrimidine ring is associated with antimicrobial activity. Compounds structurally related to (2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one have been reported to exhibit activity against both bacterial and fungal strains .
Agricultural Applications
The compound's herbicidal properties have been explored in agricultural research. The incorporation of phenyl and pyrimidine groups enhances its effectiveness as a herbicide, targeting specific weed species while minimizing harm to crops .
Enzyme Inhibition
Research has indicated that compounds with similar scaffolds can act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and inflammation. The inhibition of enzymes such as cyclooxygenases and lipoxygenases by related compounds suggests potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that pyrrolidine derivatives exhibit significant anticancer properties. The research focused on synthesizing a series of derivatives and evaluating their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the structure increased potency against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized a series of pyrimidine-containing compounds and assessed their antimicrobial activity against a panel of pathogens, including Staphylococcus aureus and Candida albicans. The findings revealed that the introduction of specific substituents enhanced the antimicrobial properties significantly .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
Physicochemical Properties
- Melting Points: Compound 6d exhibits a melting point of 122–124°C, indicative of moderate crystallinity due to hydrogen-bonding diaminopyrimidine and rigid phthalazine . The target compound’s melting point is unreported but likely lower due to fewer polar groups.
- IR Spectroscopy: Target Compound: Expected C=O stretch ~1630–1670 cm⁻¹ and C=C stretch ~1600 cm⁻¹. Methyl groups (pyrimidine) show C-H stretches ~2850–2950 cm⁻¹. 6d : Distinct N-H stretches (3469, 3371 cm⁻¹) from diaminopyrimidine; C=O at 1634 cm⁻¹. 3FP : Azo group (N=N) may show stretches ~1400–1600 cm⁻¹; methoxy C-O ~1250 cm⁻¹.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
